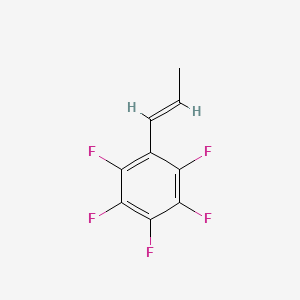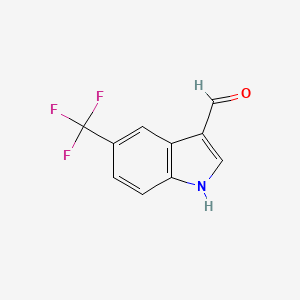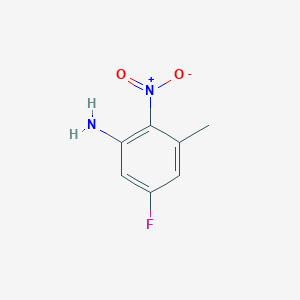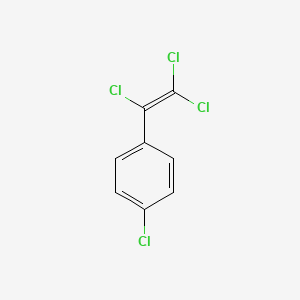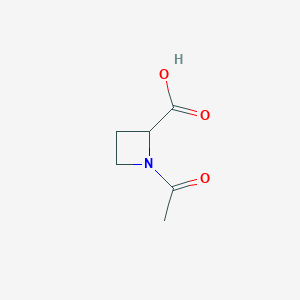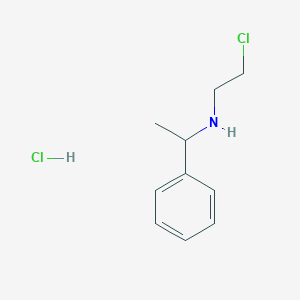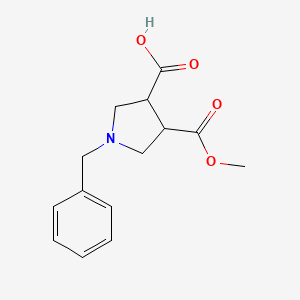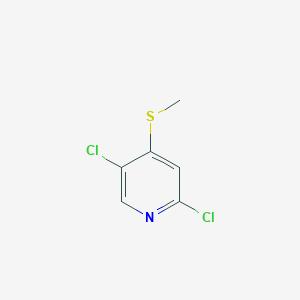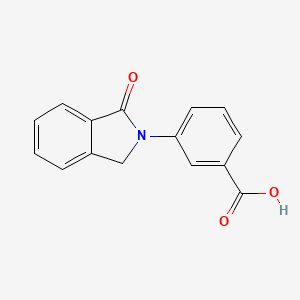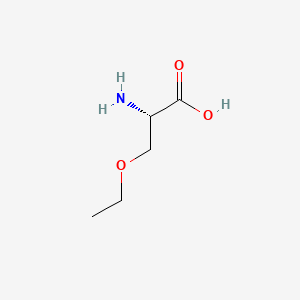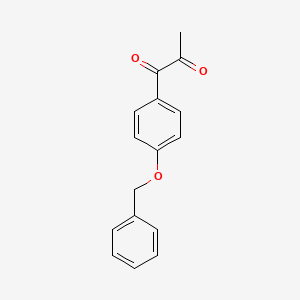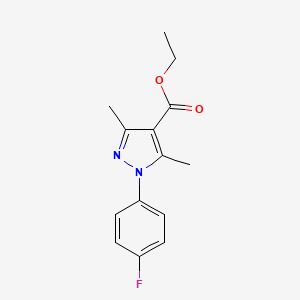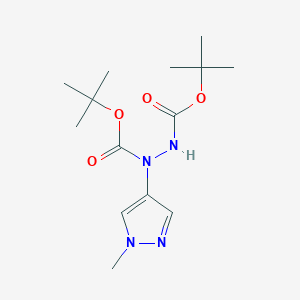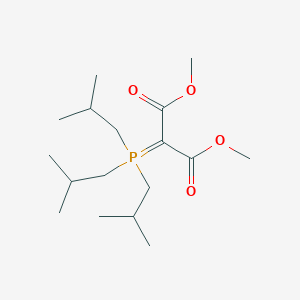
1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate
Vue d'ensemble
Description
1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate is a chemical compound with the molecular formula C17H33O4P and a molecular weight of 332.42 g/mol . This compound is known for its unique structure, which includes a phosphoranylidene group, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate typically involves the reaction of propanedioic acid derivatives with tri-i-butylphosphine under specific conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Applications De Recherche Scientifique
1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate involves its interaction with specific molecular targets. The phosphoranylidene group plays a crucial role in these interactions, facilitating the formation of stable complexes with other molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-O-methyl 3-O-methyl 2-(tri-i-butylphosphoranylidene)propanedioate can be compared with similar compounds such as:
1,3-Dimethyl 2-(tri-i-butylphosphoranylidene)propanedioate: This compound has a similar structure but differs in the substitution pattern on the propanedioate moiety.
Propanedioic acid, 2-[tris(2-methylpropyl)phosphoranylidene]-, 1,3-dimethyl ester: This compound also contains a phosphoranylidene group but has different alkyl substituents.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
dimethyl 2-[tris(2-methylpropyl)-λ5-phosphanylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33O4P/c1-12(2)9-22(10-13(3)4,11-14(5)6)15(16(18)20-7)17(19)21-8/h12-14H,9-11H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKHEXROSRVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=C(C(=O)OC)C(=O)OC)(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


